Gymnestrogenin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Gymnestrogenin involves a high-performance thin-layer chromatography (HPTLC) method developed for Gymnema sylvestre, which uses a solvent system of chloroform: methanol (9:1) for the separation of compounds, including Gymnestrogenin (Puratchimani & Jha, 2004).

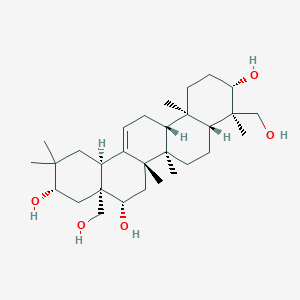

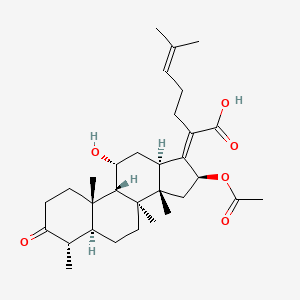

Molecular Structure Analysis

Gymnestrogenin's structure has been extensively analyzed in the context of Gymnema sylvestre extracts. It was found to be a potent and selective antagonist for liver X receptors (LXRs), which play a crucial role in glucose and lipid homeostasis. Its molecular structure allows it to interact with these receptors, showcasing a dual LXRα/β antagonistic profile (Renga et al., 2015).

Chemical Reactions and Properties

Gymnestrogenin is shown to undergo specific reactions, notably in its role as an aglycone of gymnemic acids. The compound's ability to form acylated derivatives, such as gymnestrogenin tiglate, highlights its chemical reactivity and significance in the synthesis of gymnemic acids (Sinsheimer & Rao, 1970).

Physical Properties Analysis

The physical properties of Gymnestrogenin, such as its solubility in various solvents and its chromatographic behavior, are crucial for its analysis and isolation. The method developed for its determination involves HPTLC, highlighting its physical characteristics in the context of analytical chemistry (Puratchimani & Jha, 2004).

Chemical Properties Analysis

Gymnestrogenin's chemical properties, especially its interaction with liver X receptors and its role in lipid metabolism, are of particular interest. Its capability to decrease lipid accumulation in HepG2 cells by reducing the expression of SREBP1c and ABCA1 in vitro suggests its potential therapeutic applications in dyslipidemic diseases (Renga et al., 2015).

Applications De Recherche Scientifique

Gymnestrogenin demonstrates a dual antagonistic profile against both the α and β isoforms of liver X receptor (LXR). It reduces the expression of SREBP1c and ABCA1 in vitro, decreasing lipid accumulation in HepG2 cells. This supports the use of G. sylvestre extract in LXR-mediated dyslipidemic diseases (Renga et al., 2015).

A high-performance thin layer chromatography (HPTLC) method for determining gymnestrogenin in Gymnema sylvestre has been developed, indicating the compound's importance in the standardization and analysis of this medicinal plant (Puratchimani & Jha, 2004).

Gymnestrogenin has been isolated as an aglycone of gymnemic acids, contributing to the understanding of the chemical composition and potential pharmacological properties of Gymnema sylvestre (Sinsheimer & Rao, 1970).

Orientations Futures

Propriétés

IUPAC Name |

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYGGBNBRCVQI-DGNDGBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gymnestrogenin | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)